molecular formula C13H8N6O2S2 B2495216 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide CAS No. 2094875-38-2

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide

Cat. No.: B2495216
CAS No.: 2094875-38-2
M. Wt: 344.37
InChI Key: XTSORUZEYDWVLY-UHFFFAOYSA-N
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Description

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide is a heterocyclic compound that features a unique combination of functional groups, including a cyano group, a sulfonamide group, and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate nitrile under acidic conditions.

    Coupling with Pyridine Derivatives: The thiadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Introduction of the Sulfonamide Group:

Properties

IUPAC Name

6-cyano-N-(3-pyridin-4-yl-1,2,4-thiadiazol-5-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2S2/c14-7-10-1-2-11(8-16-10)23(20,21)19-13-17-12(18-22-13)9-3-5-15-6-4-9/h1-6,8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSORUZEYDWVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=NC(=NS2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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